Product packaging for Cbz-N-methyl-L-phenylalanine(Cat. No.:CAS No. 2899-07-2; 2899-08-3)

Cbz-N-methyl-L-phenylalanine

Cat. No.: B2975092
CAS No.: 2899-07-2; 2899-08-3
M. Wt: 313.353
InChI Key: JDGXKNMKNMSHRJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of N-Methylation in Peptide Structure and Function

The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates a cascade of structural and functional consequences. A primary effect is the disruption of the hydrogen-bonding capabilities of the amide nitrogen. nih.gov This seemingly minor change can lead to significant alterations in the peptide's secondary structure, such as the destabilization of β-sheets and the promotion of turns or helical conformations. nih.gov This conformational rigidity can be advantageous, as it can lock a peptide into its bioactive conformation, leading to enhanced receptor affinity and selectivity.

Furthermore, N-methylation increases the lipophilicity of a peptide, a property that can enhance its ability to cross cell membranes. This is a critical factor in the development of orally bioavailable peptide drugs, a long-standing challenge in pharmaceutical sciences. The increased steric bulk of the N-methyl group can also shield the adjacent peptide bond from the action of proteases, thereby increasing the peptide's metabolic stability and prolonging its therapeutic effect in the body. nih.gov

Overview of Protected Amino Acid Derivatives as Synthetic Intermediates

The synthesis of peptides with a defined sequence is a complex process that requires the precise and controlled formation of amide bonds between amino acids. To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids must be temporarily blocked or "protected." This is where protected amino acid derivatives, such as Cbz-N-methyl-L-phenylalanine, play a crucial role.

The Carbobenzyloxy (Cbz or Z) group is a classic and widely used protecting group for amines. sioc-journal.cn Introduced by Max Bergmann and Leonidas Zervas in the 1930s, the Cbz group is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenation. This orthogonality to other common protecting groups makes it a valuable tool in the synthesis of complex peptides. sioc-journal.cn

Contextualization of this compound within the Field of Non-Proteinogenic Amino Acids

While the 22 proteinogenic amino acids form the basis of most naturally occurring proteins, the world of amino acids is far more diverse. Non-proteinogenic amino acids (npAAs) are those that are not naturally encoded in the genetic code. nih.gov These unique building blocks are found in a variety of natural products and have become indispensable tools in drug discovery and protein engineering. nih.gov

The incorporation of npAAs into peptides can introduce novel structural and functional features that are not accessible with the standard set of proteinogenic amino acids. nih.gov This can lead to peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles. nih.gov

This compound is a prime example of a non-proteinogenic amino acid derivative that has garnered significant interest. It combines the structural features of phenylalanine, an aromatic amino acid, with the strategic modification of N-methylation. The presence of the Cbz protecting group makes it a ready-to-use building block for solid-phase or solution-phase peptide synthesis. By incorporating this compound into a peptide sequence, chemists can introduce the benefits of N-methylation at a specific position, allowing for the systematic study of its effects on peptide structure and function. The synthesis of peptides containing N-methylated residues can be challenging, but the use of pre-prepared building blocks like this compound simplifies the process. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white solid
Melting Point 67-71 °C
Solubility Soluble in organic solvents such as dimethylformamide and ethyl acetate.
CAS Number 2899-07-2

Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Spectral data would show characteristic peaks for the aromatic protons of the phenyl and benzyl (B1604629) groups, the methine proton of the amino acid backbone, the N-methyl protons, and the methylene (B1212753) protons of the Cbz group. ntu.ac.uk
¹³C NMR The spectrum would display signals corresponding to the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, the aromatic carbons, the α-carbon, the β-carbon, and the N-methyl carbon. ntu.ac.uk
Infrared (IR) The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the carboxylic acid and the carbamate, N-H stretching (if any residual), and C-H stretching of the aromatic and aliphatic groups. ntu.ac.uk
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the mass of the compound, confirming its molecular weight. ntu.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4 B2975092 Cbz-N-methyl-L-phenylalanine CAS No. 2899-07-2; 2899-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXKNMKNMSHRJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cbz N Methyl L Phenylalanine and Its Derivatives

Strategies for N-Methylation of L-Phenylalanine Derivatives

The introduction of a methyl group onto the nitrogen atom of L-phenylalanine is a critical step that significantly influences the properties of the resulting molecule. This modification can enhance metabolic stability, improve membrane permeability, and impose conformational constraints on peptides. asianpubs.org Several methods have been developed to achieve this transformation, each with its own advantages and limitations.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the N-alkylation of amines. organic-chemistry.org This one-pot reaction typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of N-methyl-L-phenylalanine, this can be achieved by reacting L-phenylalanine with formaldehyde (B43269) in the presence of a reducing agent. researchgate.netrsc.org

Various reducing agents can be employed in reductive amination, including sodium borohydride, sodium triacetoxyborohydride (B8407120), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can influence the reaction conditions and chemoselectivity. For instance, sodium triacetoxyborohydride is known for its mildness and selectivity. organic-chemistry.org A notable approach involves the use of aqueous formaldehyde and zinc dust, which provides a cost-effective and environmentally friendly option for the N-methylation of amino acids. researchgate.net Careful control of the reaction conditions, such as pH, is crucial to favor mono-methylation and avoid the formation of the N,N-dimethylated product. researchgate.net

Table 1: Examples of Reductive Amination for N-Methylation

Starting MaterialReagentsProductYieldReference
L-PhenylalanineAqueous Formaldehyde, Zinc Dust, Monobasic Sodium Phosphate (B84403)N-Monomethyl-L-phenylalanineHigh researchgate.net
Primary/Secondary AminesSodium Borohydride, 2,2,2-TrifluoroethanolN-Alkylated AminesGood organic-chemistry.org
Aldehydes/Ketonesα-Picoline-Borane, Acetic AcidN-Alkylated AminesGood organic-chemistry.org

Alkylation Reactions Utilizing Sodium Hydride and Methyl Iodide

Direct alkylation of a protected L-phenylalanine derivative is another common strategy for N-methylation. This method typically involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen atom of a carbamate-protected amino acid, followed by reaction with an alkylating agent like methyl iodide (MeI). chemicalforums.com The carbamate (B1207046) protecting group, such as Boc or Cbz, is essential to prevent over-alkylation and to activate the N-H bond for deprotonation.

While effective, this method requires careful control of reaction conditions to minimize racemization of the chiral center, a known side effect when using strong bases with amino acid derivatives. chemicalforums.com The choice of solvent and temperature can significantly impact the degree of racemization.

Applications of 5-Oxazolidinone (B12669149) Intermediates

A powerful and widely adopted strategy for the synthesis of N-methyl amino acids involves the use of 5-oxazolidinone intermediates. asianpubs.orgacs.orgresearchgate.net This method offers a high degree of stereochemical control and is applicable to a wide range of amino acids. acs.org The process begins with the formation of a 5-oxazolidinone from the parent amino acid. This heterocyclic intermediate then undergoes reductive cleavage to yield the desired N-methyl amino acid. asianpubs.orgacs.org

This strategy is particularly advantageous for amino acids with reactive side chains, as protecting groups can be incorporated into the oxazolidinone structure. acs.org The reductive cleavage is often achieved using reagents like triethylsilane in the presence of a strong acid such as trifluoroacetic acid. asianpubs.org This method has been successfully applied to the synthesis of N-methyl derivatives of all 20 common L-amino acids. acs.orgresearchgate.net

Table 2: Synthesis of N-Methyl Amino Acids via 5-Oxazolidinones

Starting Amino AcidKey StepsProductKey AdvantageReference
L-PhenylalanineFormation of 5-oxazolidinone, Reductive cleavageN-Methyl-L-phenylalanineHigh stereochemical control asianpubs.orgacs.org
Serine, Threonine, TyrosineSide-chain protection, Oxazolidinone formation, Reductive cleavageN-Methyl-Serine, N-Methyl-Threonine, N-Methyl-TyrosineImproved methods for amino acids with reactive side chains acs.orgresearchgate.net

Stereoselective Synthetic Pathways for Chiral N-Methylated Phenylalanine Analogs

The synthesis of chiral N-methylated phenylalanine analogs with high stereoselectivity is of great interest for their potential applications in medicinal chemistry. One notable approach involves the asymmetric addition of organometallic reagents to N-tert-butylsulfinyl imino esters. thieme-connect.com This method allows for the creation of unnatural chiral α-amino acids with excellent diastereoselectivity. thieme-connect.com The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the addition reaction.

Installation and Deprotection of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and the protection of amine functionalities. wikipedia.orgtotal-synthesis.combachem.com Its introduction and removal are well-established and reliable processes in organic synthesis.

Role of Cbz Protection in Amine Functionality Control

The primary role of the Cbz group is to "mask" the nucleophilic and basic properties of the amine's lone pair of electrons. wikipedia.orgyoutube.com This protection is crucial during synthetic transformations that would otherwise be complicated by the reactivity of the free amine. The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. youtube.comnumberanalytics.com This reaction forms a stable carbamate linkage. total-synthesis.com

The Cbz group is valued for its stability under a variety of reaction conditions, including those involving bases and some acids, making it orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.com This stability allows for selective chemical manipulations at other parts of the molecule without affecting the protected amine.

Deprotection of the Cbz group is typically achieved through hydrogenolysis, where the protected compound is treated with hydrogen gas in the presence of a palladium catalyst (Pd/C). total-synthesis.com This reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com Alternative deprotection methods include the use of strong acids like HBr in acetic acid or, more recently, milder conditions such as aluminum chloride in a fluorinated solvent, which offers good functional group tolerance. bachem.comacs.orgnih.gov

Selective Removal of the Cbz Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in organic synthesis due to its relative stability under various conditions and the availability of specific deprotection methods. total-synthesis.com Its selective removal in the presence of other sensitive functionalities and protecting groups is a key aspect of its utility. The Cbz group is notably stable to acidic and basic conditions, which allows for the orthogonal deprotection of other groups like tert-butyloxycarbonyl (Boc) or Fmoc. total-synthesis.comreddit.com

The primary and most common method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The process is efficient and clean, yielding toluene and carbon dioxide as byproducts, while liberating the free amine. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, can also be employed for this transformation, often under milder conditions. reddit.com

However, when a molecule contains other reducible functional groups, such as alkenes or certain sulfur-containing residues, standard hydrogenolysis may not be suitable. In such cases, alternative methods have been developed. One such method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which effectively removes the Cbz group at room temperature while tolerating other reducible groups. organic-chemistry.org Another approach utilizes 2-mercaptoethanol (B42355) in the presence of potassium phosphate in N,N-dimethylacetamide at elevated temperatures, offering a nucleophilic deprotection protocol that is superior for substrates with sensitive functionalities. organic-chemistry.org

Table 1: Comparison of Cbz Deprotection Methods

Method Reagents Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/C Atmospheric or higher pressure H₂ Clean reaction, common byproducts (toluene, CO₂) are easily removed. total-synthesis.com Not compatible with reducible functional groups (e.g., alkynes, alkenes, some sulfur compounds).
Transfer Hydrogenation Ammonium formate, Pd/C Room temperature or gentle heating Milder than direct hydrogenation, avoids use of pressurized H₂ gas. reddit.com Still relies on a palladium catalyst and may affect other reducible groups.
Lewis Acid Cleavage AlCl₃, HFIP Room temperature Tolerates reducible groups, scalable, cost-effective. organic-chemistry.org Requires a specific fluorinated solvent; Lewis acid may affect other sensitive groups.
Nucleophilic Deprotection 2-mercaptoethanol, K₃PO₄, DMA 75 °C Suitable for substrates with sensitive functionalities where hydrogenolysis is not viable. organic-chemistry.org Requires elevated temperatures and specific nucleophilic reagents.
Basic Hydrolysis Mild base (e.g., LiOH) THF/Water Generally, Cbz is stable, but can be cleaved under specific conditions. reddit.comuniv-perp.fr Low selectivity, risk of hydrolyzing other labile groups like esters. reddit.com

Preparation of Cbz-N-methyl-L-phenylalanine for Solution and Solid-Phase Peptide Synthesis

The preparation and subsequent use of this compound in peptide synthesis require specific strategies to accommodate the steric hindrance and altered reactivity of the N-methylated amine.

Preparation of this compound There are two primary routes to synthesize this compound. The first involves the direct N-methylation of the parent Cbz-L-phenylalanine. This can be achieved using a base such as sodium hydride (NaH) to deprotonate the carbamate nitrogen, followed by reaction with an alkylating agent like methyl iodide. researchgate.net This method has been shown to produce N-Cbz-N-alkyl derivatives in good to high yields. researchgate.net An alternative strategy starts with N-methyl-L-phenylalanine, which is then protected with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or in the presence of an organic base to yield the final product. total-synthesis.comchembk.com

Application in Solution-Phase Peptide Synthesis (SPPS) In solution-phase synthesis, this compound can be coupled to another amino acid or peptide fragment using standard coupling reagents. Due to the increased steric bulk of the N-methyl group, more potent activating agents are often required to achieve efficient coupling and minimize racemization. orgsyn.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) have been used, though often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency. mdpi.com More advanced coupling reagents like HATU (N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyrindin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are highly effective for these sterically hindered couplings, as demonstrated in the synthesis of substituted valine products using Cbz-N-methyl-L-valine. chemicalbook.com

Application in Solid-Phase Peptide Synthesis (SPPS) The incorporation of N-methylated amino acids in solid-phase peptide synthesis is notoriously challenging. nih.gov The coupling of a protected N-methylamino acid onto a resin-bound secondary amine (another N-methylated residue) often proceeds with very low yields. nih.gov Standard coupling conditions are frequently insufficient to drive the reaction to completion.

Research into the synthesis of N-methyl-rich peptides has identified more effective coupling reagents for these difficult steps. nih.gov Phosphonium-based reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or the combination of PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have proven to be the most promising for achieving reasonable yields in these challenging couplings. nih.gov Even with optimized reagents, the synthesis of peptides containing consecutive N-methylated residues remains a significant synthetic hurdle.

Table 2: Selected Coupling Reagents for N-Methylated Amino Acids

Reagent Description Application Notes
DCC/HOBt Carbodiimide-based coupling agent with an activating additive. A classic combination, but may be inefficient for sterically demanding N-methyl couplings. orgsyn.orgmdpi.com
HATU Aminium/uronium-based reagent known for high coupling efficiency and low racemization. Highly effective for hindered couplings, including those involving N-methyl amino acids in solution phase. chemicalbook.com
PyAOP Phosphonium salt-based reagent incorporating the HOAt moiety. Considered one of the most effective reagents for difficult couplings in SPPS, especially between two N-methylated residues. nih.gov
PyBOP/HOAt Phosphonium salt-based reagent used with HOAt as an additive. Shows high efficacy for coupling N-methyl amino acids in SPPS, similar to PyAOP. nih.gov

Synthetic Considerations for Large-Scale Preparation and Purity

Transitioning the synthesis of this compound from a laboratory scale to a large-scale preparation introduces several challenges related to cost, efficiency, safety, and purity.

Large-Scale Synthesis For large-scale production, the efficiency and cost of the N-methylation and Cbz-protection steps are paramount. The N-methylation of Cbz-L-phenylalanine using strong bases like NaH and alkyl halides can be difficult to manage on a large scale due to safety concerns and the need for strictly anhydrous conditions. researchgate.net An alternative, fermentative routes to produce N-methyl-L-phenylalanine, which is then subsequently protected, could offer a more sustainable and scalable approach. nih.gov The development of efficient, scalable methods for N-methylated amino acids has been a focus in the total synthesis of complex natural products like pepticinnamin E. researchgate.net The purification process must also be scalable; methods that result in clean reactions requiring minimal chromatography are highly desirable. For instance, deprotection methods using catalytic amounts of reagents, such as the iron(III)-catalyzed removal of a Boc group in the presence of Cbz, are advantageous as they simplify work-up procedures. csic.es

Purity and Analytical Challenges Ensuring the chemical and enantiomeric purity of this compound is critical. A significant challenge in the synthesis and purification of N-methylated peptides is the phenomenon of cis/trans isomerism of the tertiary amide bond. This leads to the presence of multiple conformers that can be slow to interconvert on the HPLC timescale, resulting in broad or multiple peaks even for a pure compound, which complicates purity assessment. nih.gov

Racemization during the activation and coupling steps is another major concern, particularly in peptide synthesis. orgsyn.org The use of racemization-suppressing additives (like HOBt or HOAt) and optimized coupling conditions is essential to maintain the enantiomeric integrity of the L-phenylalanine backbone. orgsyn.orgnih.gov Rigorous analytical methods, including chiral HPLC and NMR, are required to confirm the enantiopurity and structural identity of the final product.

Table 3: Key Considerations for Large-Scale Synthesis and Purity

Consideration Challenge Potential Solution / Mitigation Strategy
Scalability of N-Methylation Use of hazardous reagents like NaH and methyl iodide on a large scale. researchgate.net Develop biocatalytic or fermentative routes for N-methyl-L-phenylalanine production. nih.gov Optimize reaction conditions for safety and efficiency.
Enantiomeric Purity Risk of racemization during activation/coupling steps in subsequent peptide synthesis. orgsyn.org Use of advanced, low-racemization coupling reagents (e.g., HATU) and additives (e.g., HOAt). chemicalbook.comnih.gov Perform stringent chiral analysis.
Purification Removal of byproducts from methylation and protection steps; purification of N-methylated peptides can be difficult. Develop crystallization protocols. Employ synthetic routes that minimize byproducts and simplify work-up. csic.es
Analytical Characterization Presence of multiple conformers (cis/trans isomers) can lead to complex HPLC and NMR spectra, complicating purity analysis. nih.gov Use variable temperature NMR to study conformer interconversion. Standardize HPLC methods and acknowledge the potential for multiple peaks for a pure compound.
Cleavage Side Reactions During SPPS, acidic cleavage can cause fragmentation between consecutive N-methylamino acids or diketopiperazine formation. nih.gov Optimize cleavage conditions, particularly the duration of acid exposure, to minimize side reactions. nih.gov

Role and Impact of Cbz N Methyl L Phenylalanine in Peptide Synthesis

Fundamental Principles of Amino Group Protection in Peptide Bond Formation

Peptide synthesis is a stepwise process that involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To ensure the formation of a specific, desired peptide sequence and prevent unwanted side reactions, the reactive functional groups not involved in the peptide bond formation must be temporarily masked or "protected." libretexts.orggtpeptide.com The amino group of an amino acid is particularly nucleophilic and susceptible to a wide range of reactions. libretexts.org Therefore, its protection is a critical first step in most peptide synthesis strategies. libretexts.orglibretexts.org

The primary principle behind amino group protection is to reduce the nucleophilicity of the nitrogen atom. libretexts.org This is typically achieved by converting the amine into a less reactive functional group, such as a carbamate (B1207046). nih.gov The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used urethane-type protecting group for this purpose. sciencemadness.org It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. The resulting Cbz-protected amino acid is stable under various reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. libretexts.org

The protection of the amino group ensures that it does not react with the activated carboxyl group of another amino acid, which would lead to a mixture of undesired products. gtpeptide.com By protecting the N-terminus, the carboxyl group of the same amino acid can be selectively activated for coupling with the unprotected amino group of the next amino acid in the sequence. libretexts.org This controlled, stepwise approach is fundamental to building a peptide with a defined primary structure. gtpeptide.com

Incorporation of N-Methyl-L-phenylalanine Residues into Peptide Chains

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine, into a peptide chain presents unique challenges compared to their non-methylated counterparts. The presence of the methyl group on the amide nitrogen introduces steric hindrance, which can significantly slow down the coupling reaction. cem.com This steric bulk makes it more difficult for the incoming activated amino acid to approach the N-methylated amino group. cem.com

To overcome this, specialized coupling conditions are often required. peptide.com While standard coupling reagents might be less effective, more potent activating agents and strategies have been developed. For instance, the use of pre-formed Fmoc-amino acid chlorides or their in-situ formation with reagents like triphosgene (B27547) has been reported. peptide.com Additionally, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), have proven successful in promoting the efficient coupling of N-methylated residues. peptide.comnih.gov

The synthesis of peptides containing N-methylated amino acids can be performed in both solution-phase and solid-phase peptide synthesis (SPPS). wikipedia.orgresearchgate.net In SPPS, the growing peptide chain is attached to a solid support, which simplifies the purification process after each coupling and deprotection step. youtube.com The choice of strategy and coupling reagents is crucial for achieving high yields and purity, especially when incorporating multiple N-methylated residues or when coupling two N-methylated amino acids consecutively, which is a particularly challenging step. peptide.com

Influence of N-Methylation on Peptide Conformation and Biological Activity Modulation

N-methylation of the peptide backbone has a profound impact on the conformational properties and, consequently, the biological activity of peptides. researchgate.netresearchgate.net The introduction of a methyl group on the amide nitrogen restricts the rotation around the C-N bond, influencing the local and global conformation of the peptide. nih.govacs.org This conformational constraint can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which may be crucial for receptor binding and biological function. researchgate.net

One of the most significant consequences of N-methylation is the increased resistance of the peptide to proteolytic degradation. researchgate.netresearchgate.net The methyl group shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide. researchgate.net This enhanced stability is a highly desirable property for peptide-based drugs. nih.gov

Furthermore, N-methylation can modulate the pharmacokinetic properties of peptides by increasing their lipophilicity. researchgate.netrsc.org This can lead to improved membrane permeability and oral bioavailability, which are major hurdles for many peptide therapeutics. nih.govnih.gov The "magic methyl effect," where the addition of a single methyl group dramatically enhances biological activity, is often attributed to these improved pharmacokinetic and metabolic properties. researchgate.net By systematically replacing amino acids with their N-methylated analogs (a process known as N-methyl scanning), researchers can fine-tune the biological activity, receptor selectivity, and stability of peptides. nih.gov

Stereochemical Integrity and Racemization Prevention during Coupling Reactions

Maintaining the stereochemical integrity of the chiral α-carbon of an amino acid is paramount during peptide synthesis. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant side reaction that can occur during the activation and coupling steps. nih.govnih.gov The formation of even small amounts of the undesired stereoisomer can be detrimental to the biological activity of the final peptide and difficult to remove. nih.gov

The mechanism of racemization often involves the formation of a planar, achiral intermediate, such as an oxazolone (B7731731) (azlactone), from the activated amino acid. This is particularly a concern for amino acids protected with urethane-type groups like Fmoc or Cbz. nih.gov The extent of racemization is influenced by several factors, including the nature of the amino acid, the coupling reagent used, the reaction temperature, and the presence of additives. nih.govbachem.com For instance, amino acids like histidine and cysteine are particularly prone to racemization. peptide.com

To suppress racemization, various strategies are employed. The use of coupling additives like HOBt (1-Hydroxybenzotriazole), 6-Cl-HOBt, or HOAt is strongly recommended as they can react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. bachem.compeptide.com Performing the coupling reaction at lower temperatures can also help to minimize racemization. peptide.com Careful selection of the coupling reagent is crucial, as some reagents are known to cause higher levels of racemization than others. nih.govbachem.com For example, carbodiimides like DCC are often used with additives to reduce the risk of epimerization. bachem.com

Comparative Analysis of Cbz-N-methyl-L-phenylalanine with Other Protected Amino Acids in Peptide Synthesis

The choice of protecting group is a critical decision in peptide synthesis, with different groups offering distinct advantages and disadvantages in terms of their stability, cleavage conditions, and compatibility with other functional groups. The two most widely used N-terminal protecting groups in modern peptide synthesis are the benzyloxycarbonyl (Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.org

Protecting GroupIntroduction ReagentCleavage ConditionKey AdvantagesKey Disadvantages
Cbz (Benzyloxycarbonyl) Benzyl chloroformateCatalytic hydrogenation (e.g., H₂/Pd)Stable to bases and mild acids; useful in solution-phase synthesis.Cleavage requires a catalyst and hydrogen gas; not ideal for solid-phase synthesis with acid-labile linkers.
Fmoc (9-Fluorenylmethoxycarbonyl) Fmoc-Cl or Fmoc-OSuBase treatment (e.g., 20% piperidine (B6355638) in DMF)Mild, base-labile cleavage allows for orthogonal protection schemes; ideal for solid-phase synthesis.The Fmoc group is large and can sometimes lead to aggregation; the basic cleavage conditions can cause side reactions like aspartimide formation.
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonateStrong acid (e.g., TFA)Stable to bases; widely used in earlier solid-phase synthesis strategies.Requires repeated use of strong acid for deprotection, which can be harsh on the peptide and resin.

This compound, with its Cbz protecting group, is particularly well-suited for solution-phase synthesis. wikipedia.org The Cbz group is stable to the basic conditions sometimes used in coupling reactions and can be removed under neutral conditions via hydrogenolysis. libretexts.org This contrasts with the Fmoc group, which is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its lability to mild base, allowing for an orthogonal protection strategy where side-chain protecting groups are typically acid-labile. wikipedia.orgnih.gov The Boc group, while historically significant in SPPS, has been largely superseded by the Fmoc group due to the harsh acidic conditions required for its removal. wikipedia.orgnih.gov

The use of Cbz protection is crucial for regioselectivity in certain modifications, as it effectively blocks the amino group. However, for automated solid-phase synthesis, Fmoc-protected amino acids, including Fmoc-N-methyl-L-phenylalanine, are generally preferred due to the milder deprotection conditions. youtube.com

Advanced Coupling Strategies for N-Methylated Amino Acids

The steric hindrance posed by N-methylated amino acids necessitates the use of advanced and highly efficient coupling strategies to ensure complete and rapid reaction, thereby minimizing side reactions like diketopiperazine formation. nih.gov

Several classes of powerful coupling reagents have been developed for this purpose:

Uronium/Aminium Salts: Reagents like HATU, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective for coupling sterically hindered amino acids. peptide.com HATU, in particular, often used with a base like DIEA (N,N-Diisopropylethylamine), has been shown to facilitate the coupling of N-methyl residues in as little as 20-30 minutes. peptide.comnih.gov

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.com

Halogenophosphonium Reagents: PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent used for difficult couplings, including those involving N-methyl amino acids. peptide.com

Acid Halides: The in-situ conversion of the N-protected amino acid to its highly reactive acid chloride or fluoride (B91410) can drive the coupling to completion. This can be achieved using reagents like triphosgene or cyanuric chloride. peptide.com

In addition to powerful reagents, other techniques can be employed to improve coupling efficiency. Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a valuable tool. cem.com The application of microwave energy can significantly accelerate the coupling reactions of sterically hindered amino acids, leading to faster synthesis times and higher purities. cem.comub.edu The choice of solvent can also play a role, with more polar solvents like N-methylpyrrolidone (NMP) sometimes proving more effective than dimethylformamide (DMF). researchgate.net

Conformational Analysis and Structural Characterization of Cbz N Methyl L Phenylalanine and Its Peptidic Incorporations

Spectroscopic Investigations of N-Methylation-Induced Conformational Specificity

Spectroscopic techniques are invaluable tools for probing the conformational details of molecules. The following sections explore how various spectroscopic methods are employed to characterize Cbz-N-methyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the local environment of each atom.

The chemical shifts of the amide proton and the alpha-carbon are particularly sensitive to the backbone conformation. In the non-methylated parent compound, N-Cbz-L-phenylalanine, the presence of the amide proton allows for the determination of the dihedral angle ψ through the Karplus equation, which relates the three-bond coupling constant (³J) to the dihedral angle. However, in this compound, the substitution of the amide proton with a methyl group eliminates this direct probe.

Instead, information about the backbone conformation is often inferred from changes in the chemical shifts of the N-methyl group and the alpha-proton upon incorporation into a peptide or in different solvent environments. The presence of the N-methyl group restricts the rotation around the peptide bond, favoring a trans conformation.

The side-chain conformation, characterized by the χ₁ and χ₂ torsion angles, can be monitored by analyzing the coupling constants between the alpha- and beta-protons. The aromatic ring of the phenylalanine side chain can also be studied using Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximities between the aromatic protons and other protons in the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for Phenylalanine Derivatives

Proton L-Phenylalanine (in D₂O) N-Acetyl-L-phenylalanine (in H₂O) N-Cbz-L-phenylalanine (in CDCl₃)
α-H3.98 ppm4.65 ppm4.72 ppm
β-H3.15, 3.30 ppm3.05, 3.20 ppm3.15 ppm
Aromatic-H7.30-7.45 ppm7.20-7.35 ppm7.10-7.35 ppm
N-H-8.20 ppm5.15 ppm
Cbz-CH₂--5.10 ppm
Cbz-Aromatic-H--7.30-7.40 ppm

Note: This table provides representative data for related compounds to illustrate the expected chemical shift regions. Specific values for this compound would require experimental data for that compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a sensitive technique for investigating the secondary structure of peptides and proteins. While a single amino acid derivative like this compound does not possess a secondary structure in the traditional sense, its CD spectrum can provide insights into its chiral environment and conformational preferences, particularly when incorporated into a peptide chain.

The CD spectrum of L-phenylalanine itself exhibits a characteristic pattern due to the chiral center and the aromatic chromophore. researchgate.net The introduction of the N-methyl group can influence the rotameric populations of the phenyl side chain, which in turn affects the CD signal.

When this compound is part of a peptide, the N-methylation significantly impacts the accessible backbone conformations, often promoting the formation of specific secondary structures like β-turns. The CD spectra of such peptides can be compared to reference spectra for different secondary structures to estimate their conformational composition. For instance, a strong negative band around 200 nm and two negative bands around 208 nm and 222 nm are characteristic of an α-helical conformation, while a single negative band around 218 nm is indicative of a β-sheet structure. The contribution of the aromatic side chain of phenylalanine to the CD spectrum in the amide region must be considered for accurate analysis. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and intermolecular interactions, such as hydrogen bonding. In the context of this compound, the most informative regions of the FTIR spectrum are the amide I and amide II bands.

The amide I band, occurring between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the amide group. nih.gov Its frequency is highly sensitive to the local environment and secondary structure. For example, α-helices typically show an amide I band around 1655 cm⁻¹, while β-sheets exhibit a band around 1630 cm⁻¹. nih.gov

The amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. The absence of the N-H bond in this compound leads to a disappearance or significant shift of the amide II band, which can be a clear spectroscopic signature of N-methylation.

FTIR can also be used to study hydrogen bonding. In the solid state or in concentrated solutions, the C=O group of the carbamate (B1207046) and the carboxylic acid can act as hydrogen bond acceptors. The position and shape of the O-H stretching band of the carboxylic acid can provide information about the strength and nature of these interactions.

Table 2: Characteristic Amide I and Amide II Frequencies for Different Secondary Structures in Peptides

Secondary Structure Amide I (cm⁻¹) Amide II (cm⁻¹)
α-Helix~1655~1545
β-Sheet~1630~1530
β-Turn~1670~1535
Random Coil~1645~1535

Source: Data compiled from general peptide FTIR studies. nih.govmdpi.com The absence of an N-H bond in N-methylated residues significantly alters the Amide II region.

X-ray Diffraction Studies of Solid-State Structures

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A high-resolution crystal structure of this compound would provide precise information about its bond lengths, bond angles, and torsion angles, revealing its preferred conformation in the crystalline form.

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the conformational energy landscape and the dynamic behavior of molecules.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational dynamics, solvent interactions, and thermodynamic properties of this compound in solution.

MD simulations can be used to generate a representative ensemble of conformations, from which various structural properties can be calculated, such as the distribution of backbone and side-chain torsion angles, radial distribution functions to describe the solvation shell, and the formation of intramolecular hydrogen bonds.

For N-Cbz-L-phenylalanine, MD simulations in methanol (B129727) have been used to study its structural properties at different temperatures. These studies can reveal the preferred conformations of the molecule and how they are influenced by the solvent. The introduction of the N-methyl group in this compound would be expected to further restrict the conformational space, and MD simulations could quantify this effect.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and vibrational properties of complex molecules, including modified amino acids like this compound. This theoretical approach allows for the detailed analysis of molecular geometries, electronic distributions, and vibrational modes, offering insights that are complementary to experimental techniques.

DFT calculations are instrumental in determining the molecule's equilibrium geometry by finding the lowest energy conformation. From this optimized structure, a wealth of information about the electronic properties can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as it is easier to excite an electron to a higher energy state.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electron density distribution and the nature of intramolecular interactions. This includes the analysis of lone pairs, bond orbitals, and the delocalization of electron density, which can reveal stabilizing interactions within the molecule.

While specific DFT studies focusing exclusively on this compound are not widely available in the public domain, research on closely related N-methylated phenylalanine derivatives provides valuable insights into the expected electronic characteristics. A comparative study on Ac-Phe-OMe and its N-methylated analogue, Ac-NMe-Phe-OMe, using DFT (B3LYP/6-31G(d,p) level of theory) highlights the influence of N-methylation on electronic properties. rsc.org The findings from this study indicate that N-methylation leads to a less negative HOMO energy and a decrease in the HOMO-LUMO energy gap, suggesting an increase in reactivity for the N-methylated compound. rsc.org

The following table summarizes the calculated electronic properties for the N-acetylated phenylalanine methyl ester and its N-methylated counterpart, which serve as a reasonable proxy for understanding the electronic effects of N-methylation in a phenylalanine context.

Table 1: Calculated Electronic Properties of Ac-Phe-OMe and Ac-NMe-Phe-OMe

Property Ac-Phe-OMe Ac-NMe-Phe-OMe
EHOMO (Hartree) -0.252 -0.242
ELUMO (Hartree) -0.027 -0.028
EHOMO-LUMO Gap (Hartree) 0.225 0.214
Dipole Moment (Debye) 2.89 3.32
Polarizability (a.u.) 163.5 170.8

Data sourced from a DFT study on N-methylated amino acids. rsc.org

In addition to electronic structure, DFT calculations are employed to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations, such as the stretching and bending of characteristic functional groups like the carbonyl (C=O) of the carbamate and the amide, as well as vibrations of the phenyl ring.

Advanced Applications and Research Directions

Cbz-N-methyl-L-phenylalanine as a Molecular Building Block for Designed Structures

The incorporation of N-methylated amino acids, such as this compound, is a widely employed strategy in medicinal chemistry for the development of complex peptides and peptidomimetics with enhanced therapeutic potential. N-methylation offers several advantages over their natural counterparts. One of the primary benefits is the increased resistance to enzymatic degradation by proteases. The absence of an amide proton on the N-methylated residue sterically hinders the approach of proteases, thereby prolonging the biological half-life of the peptide.

Furthermore, the N-methyl group restricts the conformational flexibility of the peptide backbone. This reduction in conformational entropy can lead to a higher affinity for the target receptor, as the molecule is pre-organized in a bioactive conformation. This conformational rigidity is a key factor in designing peptides with improved potency and selectivity. The synthesis of peptides containing N-methylated amino acids is a well-established field, with various protocols developed for their efficient incorporation into peptide chains. asianpubs.org

Table 1: Comparison of Properties of Standard Peptides vs. N-methylated Peptides

Property Standard Peptides N-methylated Peptides
Proteolytic Stability Susceptible to degradation by proteases Increased resistance to proteolysis
Conformational Flexibility High Reduced, more rigid backbone
Receptor Binding Affinity Can be lower due to conformational entropy Often higher due to pre-organization
Cell Permeability Generally low Can be improved

Macrocyclic structures are of great interest in supramolecular chemistry due to their ability to act as receptors for specific guest molecules. The pre-organization of the macrocyclic framework is crucial for achieving high binding affinity and selectivity. This compound can be strategically incorporated into the design of macrocyclic peptides and other molecular scaffolds to enforce specific turns and conformations. The steric hindrance provided by the N-methyl group can direct the cyclization process and stabilize the final three-dimensional structure of the macrocycle.

These conformationally well-defined macrocycles can be designed to possess cavities of specific sizes and shapes, lined with functional groups capable of interacting with target molecules through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The development of such synthetic receptors is a significant area of research with potential applications in sensing, catalysis, and drug delivery.

Utilization in Supramolecular Chemistry and Materials Science

The ability of molecules to self-assemble into ordered, functional supramolecular structures is a fundamental principle in materials science. This compound and related N-protected, N-methylated amino acids are excellent candidates for the construction of such materials due to their amphiphilic nature and the presence of multiple interaction sites.

N-terminally protected phenylalanine derivatives are known to self-assemble in solution to form a variety of nanostructures, including fibers, ribbons, and nanotubes. nih.gov This self-assembly is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the carboxylic acid groups and π-π stacking of the aromatic phenyl rings. The Cbz group, with its own aromatic ring, can further contribute to these π-π stacking interactions, influencing the morphology of the resulting self-assembled structures.

The N-methyl group, by preventing the formation of a hydrogen bond at the amide nitrogen, can significantly alter the self-assembly pathway compared to its non-methylated counterpart. This can lead to the formation of unique supramolecular architectures with different properties. The study of these self-assembly processes is crucial for understanding the fundamental principles that govern the formation of ordered structures from molecular building blocks.

The self-assembly of this compound and similar derivatives can lead to the formation of soft materials, such as hydrogels and organogels. These materials consist of a three-dimensional network of self-assembled fibers that entrap a large amount of solvent. The properties of these gels, such as their mechanical strength and responsiveness to external stimuli, can be tuned by modifying the molecular structure of the building blocks.

For instance, the introduction of the N-methyl group can affect the packing of the molecules within the fibers, which in turn influences the viscoelastic properties of the gel. These amino acid-derived soft materials are of interest for a range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture, due to their inherent biocompatibility and biodegradability. Research in this area focuses on the rational design of gelators to create materials with specific and predictable properties.

Molecular imprinting is a technique used to create synthetic polymers with high selectivity for a target molecule. In this process, the target molecule, or "template," is mixed with functional monomers that can interact with it through non-covalent or covalent bonds. After polymerization in the presence of a cross-linker, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template molecule.

This compound can be used as a template molecule in the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of phenylalanine derivatives. The Cbz group provides a bulky and well-defined shape to the template, while the carboxylic acid group can interact with basic functional monomers. The N-methyl group can also influence the shape of the imprinted cavity and the selectivity of the resulting polymer. These MIPs have potential applications in chiral separations, chemical sensors, and as a medium for the selective extraction of specific molecules from complex mixtures. The selectivity of these polymers is a key area of investigation, with studies focusing on how the choice of template and functional monomers affects the binding properties of the final material. researchgate.net

Role in Rational Drug Design and Chemical Biology Research

This compound serves as a crucial building block in the fields of rational drug design and chemical biology. Its unique structure, featuring a protecting group (Cbz), a methyl group on the amide nitrogen, and the inherent chirality of L-phenylalanine, allows for the controlled and precise synthesis of modified peptides with tailored properties. This strategic modification is a key tool for researchers aiming to enhance the therapeutic potential of peptide-based molecules.

Contribution to Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govrsc.org this compound is instrumental in this area, particularly for SAR studies of bioactive peptides. The introduction of an N-methyl group into a peptide backbone, a modification facilitated by using this compound during synthesis, can profoundly alter the peptide's physicochemical and biological properties.

The primary contributions of incorporating an N-methyl-L-phenylalanine residue into peptide chains include:

Enhanced Proteolytic Stability: A major hurdle for peptide-based drugs is their rapid degradation by proteases. N-methylation provides steric hindrance at the peptide bond, making it more resistant to enzymatic cleavage and thereby extending the peptide's half-life in vivo.

Conformational Control: The N-methyl group restricts the conformational flexibility of the peptide backbone. This can stabilize specific secondary structures, such as β-turns, which are often essential for high-affinity binding to biological targets like receptors or enzymes. This conformational rigidity can lead to increased potency and selectivity.

Improved Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross biological membranes and potentially improve oral bioavailability. mdpi.com By disrupting inter-chain hydrogen bonding, this modification can also reduce aggregation and increase solubility.

Table 1: Effects of N-Methylation on Bioactive Peptide Properties in SAR Studies
PropertyEffect of N-MethylationRationale
Proteolytic ResistanceIncreasedSteric hindrance at the peptide bond prevents protease binding and cleavage.
Receptor/Enzyme Binding AffinityCan Increase or DecreaseDepends on whether the induced conformational change is favorable for binding.
Target SelectivityOften IncreasedA more rigid conformation can lead to more specific interactions with the intended target.
Membrane PermeabilityGenerally IncreasedIncreased lipophilicity and removal of a hydrogen bond donor can improve passive diffusion.
SolubilityCan IncreaseDisruption of intermolecular hydrogen bonding can prevent aggregation.

Exploration of N-Methyl-L-phenylalanine Analogs in Enzyme Inhibition Studies

The N-methylated phenylalanine scaffold is frequently explored in the development of enzyme inhibitors. The specific structural and conformational effects of N-methylation are leveraged to design potent and selective inhibitors for various enzyme classes, such as proteases and kinases. For instance, the replacement of a standard amino acid with its N-methylated version at a critical position in a peptide inhibitor can block enzymatic degradation while preserving or enhancing binding to the enzyme's active site.

Research has shown that N-methylated amino acids are found in natural products with significant biological activities, including immunosuppressants and antibiotics, highlighting their evolutionary selection for specific functions. nih.gov In synthetic drug design, analogs of N-methyl-L-phenylalanine are incorporated into peptidomimetics to probe enzyme-substrate interactions. Studies on L-type amino acid transporter 1 (LAT1), a target for drug delivery to tumors, have investigated various phenylalanine analogs to understand the structure-activity characteristics that govern transport selectivity. nih.gov While not directly involving this compound, these studies underscore the principle of how modifications to the phenylalanine structure, including at the alpha-carbon or the aromatic ring, can significantly alter biological interactions. The N-methyl group is another key modification in this context, used to optimize inhibitor design by enhancing stability and locking in a bioactive conformation.

Chromatographic and Analytical Methodologies for this compound

Accurate analysis and characterization of this compound are essential for its use in synthesis and research. A combination of chromatographic and spectroscopic techniques is employed to ensure its purity, identity, and structural integrity.

Retention Behavior and Separation Techniques in Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the analysis and purification of this compound and peptides containing this residue. nih.gov In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica (B1680970) like C8 or C18) and a polar mobile phase.

The retention of this compound is primarily governed by its hydrophobic character, which is contributed by two main structural features: the benzyl (B1604629) group of the Cbz protecting group and the phenyl group of the phenylalanine side chain. The N-methyl group also adds a small degree of hydrophobicity. Consequently, it is a well-retained compound in typical reversed-phase systems.

The retention time can be modulated by altering the composition of the mobile phase, which usually consists of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). mdpi.com Increasing the proportion of the organic solvent in the mobile phase decreases the retention time by increasing the analyte's solubility in the mobile phase. The retention of peptides is known to be highly sensitive to changes in the mobile phase strength. nih.gov The presence of aromatic moieties can also lead to π-π interactions with phenyl-based stationary phases, offering an alternative selectivity for separation. lew.ro

Table 2: Factors Influencing Retention of this compound in RP-HPLC
ParameterEffect on Retention TimeExplanation
Organic Modifier Concentration (e.g., Acetonitrile)DecreaseIncreases the mobile phase's elution strength by increasing the analyte's solubility.
Stationary Phase Chain Length (e.g., C18 vs. C8)Increase with longer chainsLonger alkyl chains provide a more hydrophobic stationary phase, leading to stronger interactions.
Column TemperatureDecreaseHigher temperatures typically reduce mobile phase viscosity and can decrease retention.
Mobile Phase pHIncrease at lower pHAt low pH, the carboxylic acid group is protonated and neutral, increasing overall hydrophobicity and retention.

Mass Spectrometry and Other Characterization Techniques

Mass spectrometry (MS) is a definitive tool for confirming the identity and purity of this compound. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z).

Molecular Mass Confirmation: Electrospray ionization (ESI) is a common technique used for this compound. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. ntu.ac.uk The calculated exact mass of this compound (C₁₈H₁₉NO₄) is 313.1314 Da. nih.gov

Other spectroscopic techniques are also vital for full characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the compound's molecular structure. Key signals in the ¹H NMR spectrum would include those for the aromatic protons of the Cbz and phenyl groups, the benzylic protons of the Cbz group, the methine and methylene (B1212753) protons of the phenylalanine backbone, and the characteristic singlet for the N-methyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Characteristic absorption bands for this compound would include stretches for the C=O bonds of the carbamate (B1207046) and carboxylic acid, C-H bonds of the aromatic rings, and the C-N bond.

Table 3: Key Analytical Data for this compound
Analytical TechniqueParameterExpected Value / Observation
Molecular Formula-C₁₈H₁₉NO₄ nih.gov
Molecular Weight-313.35 g/mol echemi.com
High-Resolution Mass Spectrometry (HRMS-ESI)Exact Mass313.1314 Da nih.gov
Observed Ion [M+H]⁺m/z ≈ 314.1387
¹H NMR Spectroscopy (Conceptual)N-Methyl ProtonsSinglet
Phenylalanine Backbone ProtonsMultiplets
Aromatic Protons (Cbz and Phenyl)Multiplets in the aromatic region
Infrared (IR) Spectroscopy (Conceptual)Carbamate C=O StretchStrong absorption band
Carboxylic Acid C=O StretchStrong absorption band

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereocontrolled Preparation

The synthesis of optically pure N-methylated amino acids is crucial for their application in pharmacology and materials science. nih.gov While established methods exist, ongoing research focuses on developing more efficient, scalable, and environmentally benign synthetic routes that maintain strict stereochemical control.

Future synthetic strategies are moving beyond traditional solution-phase chemistry, such as the use of sodium hydride and methyl iodide, towards more refined solid-phase and chemoenzymatic methods. monash.edu A promising approach involves the on-resin reductive methylation of peptides. In this method, a primary amine on a resin-bound peptide is temporarily protected with an acid-labile group, and the resulting secondary amine is then methylated using reagents like formaldehyde (B43269) and sodium cyanoborohydride. nih.gov This allows for the direct, site-specific N-methylation of amino acid residues within a peptide sequence. nih.gov Applying this principle to the synthesis of the building block itself, starting with resin-bound Cbz-L-phenylalanine, could offer a streamlined and highly controlled production method.

Another emerging area is the use of enzymatic catalysis to achieve N-methylation, which could provide unparalleled stereoselectivity and milder reaction conditions, though this is more commonly applied post-synthesis. nih.gov The development of synthetic routes that are both high-yielding and compatible with automated synthesis platforms remains a key objective.

MethodPhaseKey ReagentsAdvantagesChallenges
Benoiton Method SolutionSodium Hydride, Methyl IodideBroadly applicable, high yields for many amino acids. monash.eduUse of hazardous reagents, potential for side reactions.
Reductive Amination Solid/SolutionFormaldehyde, Sodium CyanoborohydrideMilder conditions, compatible with solid-phase synthesis. nih.govRequires careful control to avoid over-methylation.
Chemoenzymatic AqueousMethyltransferase EnzymesHigh specificity, environmentally benign. nih.govTypically used post-synthesis, enzyme availability and substrate scope can be limited.

Advanced Computational Modeling for Predictive Conformation and Reactivity

Computational chemistry provides powerful tools for understanding the nuanced effects of N-methylation on molecular structure and behavior. Advanced modeling techniques, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are critical for predicting the conformational preferences and reactivity of Cbz-N-methyl-L-phenylalanine.

DFT studies have shown that N-methylation significantly alters the electronic properties of the peptide backbone. rsc.org It leads to an increase in the energy of the Highest Occupied Molecular Orbital (HOMO) and a decrease in the HOMO-LUMO energy gap, suggesting increased reactivity. rsc.org Furthermore, N-methylation lowers the energy barrier for the cis/trans isomerization of the amide bond, which has profound implications for the secondary structure of peptides containing this residue. rsc.org MD simulations can be used to explore the conformational landscape of peptides incorporating N-methyl-L-phenylalanine in different solvent environments, revealing how the interplay between the N-methyl group and the bulky phenyl side-chain dictates local structure. researchgate.netresearchgate.net These predictive models are invaluable for the rational design of peptidomimetics and functional molecules, allowing researchers to anticipate structural outcomes before undertaking complex synthesis. researchgate.net

PropertyEffect of N-MethylationComputational MethodSignificance
Lipophilicity (clogP) IncreasedDFT CalculationsImproved membrane permeability and bioavailability. rsc.org
Aqueous Solubility (ΔGsolv) Increased (more negative ΔG)DFT CalculationsEnhanced solubility despite increased lipophilicity. rsc.org
Dipole Moment IncreasedDFT CalculationsAlters intermolecular interactions and solubility. rsc.org
Amide Cis/Trans Energy Barrier LoweredDFT CalculationsIncreased conformational flexibility around the amide bond. rsc.org
Conformational Stability Prefers specific helical or β-strand structuresMD SimulationsKey for designing foldamers and structured peptides. researchgate.netrsc.org

Integration into High-Throughput Synthesis and Screening Platforms

The utility of unique chemical building blocks like this compound is magnified when they can be integrated into high-throughput workflows. Automated solid-phase peptide synthesis (SPPS) allows for the rapid creation of large peptide libraries for drug discovery and other screening applications. unc.eduspringernature.com

This compound is a suitable building block for some SPPS workflows. However, the Cbz protecting group, typically removed by catalytic hydrogenolysis or strong acid, presents compatibility challenges with the most common high-throughput SPPS chemistry, which relies on the acid-labile Fmoc protecting group for the alpha-amine. Future research will likely focus on developing alternative protection schemes for N-methyl-L-phenylalanine that are fully compatible with Fmoc-based strategies, enabling its seamless inclusion in diverse peptide libraries. The generation of libraries containing N-methylated residues is of high interest, as these modifications can impart drug-like properties. researchgate.netnih.gov High-throughput screening of such libraries against biological targets can accelerate the discovery of potent and stable therapeutic peptide leads. nih.govepfl.ch

Exploration in Bioconjugation and Chemical Probe Design

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a field where modified amino acids offer significant advantages. libretexts.org Incorporating N-methyl-L-phenylalanine into a peptide sequence can produce chemical probes and bioconjugates with superior properties. The N-methyl group can protect the adjacent peptide bond from enzymatic cleavage by proteases, increasing the in vivo stability of the probe. nih.gov

An emerging frontier is the use of chemoenzymatic strategies to install N-methyl groups onto peptides after their synthesis. nih.gov Researchers have developed methods to link a peptide of interest to a methyltransferase enzyme, which then catalyzes backbone N-methylation in a site-specific manner. nih.gov This "catch and release" approach could be used to generate large libraries of N-methylated peptides for screening without the need to synthesize each building block individually. nih.gov Furthermore, peptides containing N-methyl-L-phenylalanine can be functionalized with fluorophores or affinity tags to serve as chemical probes for studying biological systems, with the N-methylation enhancing their stability and cellular uptake. unc.edu

Applications in Advanced Functional Materials and Nanotechnology

The unique conformational properties of N-methylated amino acids are being harnessed to create novel biomaterials and for applications in nanotechnology. The steric constraint imposed by the N-methyl group can be used to nucleate and stabilize specific secondary structures, such as β-sheets and helices. rsc.org

By strategically incorporating N-methyl-L-phenylalanine into peptide sequences, researchers can design self-assembling peptides that form well-defined nanostructures like nanofibers, nanotubes, or hydrogels. The combination of the rigidifying effect of N-methylation and the potential for π-π stacking from the phenylalanine side chains makes it a powerful residue for directing molecular assembly. These materials could find applications in tissue engineering, drug delivery, and biocatalysis. In nanotechnology, peptides containing this residue could be conjugated to nanoparticle surfaces to create functionalized nanomaterials. acs.org For instance, such bioconjugates could be used to template the growth of inorganic materials or to direct nanoparticles to specific biological targets. acs.org

Q & A

Q. How is Cbz-N-methyl-L-phenylalanine synthesized, and what are the critical reaction conditions?

Answer: this compound is typically synthesized via a Schotten-Baumann reaction (adapted for N-methylated amino acids). A standard protocol involves:

Reagents : L-phenylalanine (or N-methyl-L-phenylalanine), benzyl chloroformate (Cbz-Cl), anhydrous tetrahydrofuran (THF), and a base (e.g., sodium bicarbonate).

Procedure :

  • Dissolve N-methyl-L-phenylalanine in THF under reflux.
  • Add benzyl chloroformate dropwise to introduce the Cbz protecting group.
  • Maintain reflux for 2–4 hours to ensure complete reaction.

Purification : Filter unreacted starting material, concentrate the filtrate, and triturate with petroleum ether to precipitate the product .
Critical Conditions :

  • Anhydrous solvent to prevent hydrolysis of Cbz-Cl.
  • Excess base to neutralize HCl byproduct.

Q. What analytical techniques confirm the structure and purity of this compound?

Answer: Routine characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the Cbz group (δ 5.1–5.2 ppm, benzyl CH₂; δ 7.3–7.4 ppm, aromatic protons) and N-methyl group (δ 2.7–3.0 ppm).
    • ¹³C NMR : Carbonyl carbons (Cbz: ~155 ppm; carboxylic acid: ~175 ppm).
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ = 314.13 for C₁₈H₁₉NO₄) .

Q. What are the primary research applications of this compound in peptide chemistry?

Answer: This compound serves as:

  • Protected Amino Acid Building Block : The Cbz group shields the amine during solid-phase peptide synthesis (SPPS), while the N-methylation reduces hydrogen bonding, improving peptide solubility and conformational flexibility .
  • Enzyme Substrate : Used in assays with carboxypeptidase Y to study cleavage kinetics (e.g., hydrolysis of Cbz-Phe-Ala into Cbz-Phe and alanine) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Schotten-Baumann reactions?

Answer: Key optimization strategies include:

  • Solvent Choice : THF or dichloromethane (DCM) for better solubility of intermediates.
  • Stoichiometry : Use 1.2–1.5 equivalents of Cbz-Cl to ensure complete reaction with N-methyl-L-phenylalanine.
  • Temperature Control : Reflux (60–70°C) to accelerate reaction without side-product formation.
  • Base Selection : Sodium bicarbonate or triethylamine to neutralize HCl, preventing acid-catalyzed decomposition .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Answer:

  • Over-Formylation : Excess Cbz-Cl may form di-Cbz byproducts. Mitigate by precise stoichiometry and slow addition.
  • Racemization : High temperatures or prolonged reaction times can lead to D-isomer formation. Use low-temperature conditions and monitor reaction progress via TLC .
  • Solvent Impurities : Trace water in THF hydrolyzes Cbz-Cl. Ensure anhydrous conditions using molecular sieves .

Q. How does N-methylation influence the compound’s behavior in solid-phase peptide synthesis (SPPS)?

Answer:

  • Reduced Aggregation : N-methylation disrupts intermolecular hydrogen bonding, minimizing peptide chain aggregation during SPPS.
  • Enhanced Bioavailability : N-methylated peptides often exhibit improved membrane permeability and metabolic stability.
  • Stereochemical Considerations : Verify enantiopurity via chiral HPLC to avoid unintended diastereomer formation .

Q. How can contradictions in spectroscopic data for Cbz-protected amino acids be resolved?

Answer:

  • Cross-Validation : Compare NMR data with literature values (e.g., Beilstein or PubChem entries).
  • DEPT-135 NMR : Differentiate CH, CH₂, and CH₃ groups to assign N-methyl signals unambiguously.
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

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